molecular formula C8H8N2O4 B8660865 2-(1,3-Dioxolan-2-yl)-3-nitropyridine

2-(1,3-Dioxolan-2-yl)-3-nitropyridine

Cat. No. B8660865
M. Wt: 196.16 g/mol
InChI Key: SEZFBAXDBCYIIS-UHFFFAOYSA-N
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Patent
US08633313B2

Procedure details

2-(1,3-Dioxolan-2-yl)-3-nitropyridine (10 g, 51 mmol) was suspended in ethanol (300 mL). To the mixture was added 10% Pd/C (3 g). The reaction mixture was kept at 60 psi pressure using Parr-shaker hydrogenation assembly. After completion of reaction (6 h), the reaction mixture was filtered through Celite™ and the filtrate was concentrated under reduced pressure to give 2-(1,3-dioxolan-2-yl)-3-pyridinamine as an off orange solid: 1H-NMR (CDCl3) δ: 4.4-4.0 (m, 6H), 5.8 (s, 1H), 7.2-6.9 (m, 2H), 8.0 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[C:11]([N+:12]([O-])=O)=[CH:10][CH:9]=[CH:8][N:7]=1>C(O)C.[Pd]>[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[C:11]([NH2:12])=[CH:10][CH:9]=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O1C(OCC1)C1=NC=CC=C1[N+](=O)[O-]
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of reaction (6 h)
Duration
6 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite™
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O1C(OCC1)C1=NC=CC=C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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